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Compound of Interest

Compound Name: 7-Hydroxy-3,4-dihydrocarbostyril

Cat. No.: B194367 Get Quote

7-Hydroxy-3,4-dihydrocarbostyril: A
Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is

a heterocyclic organic compound of significant interest in medicinal chemistry and

pharmaceutical development. It serves as a crucial intermediate in the synthesis of various

pharmacologically active molecules, most notably the atypical antipsychotic drug aripiprazole.

[1] Its privileged scaffold, the 3,4-dihydro-2(1H)-quinolinone core, is found in numerous FDA-

approved drugs, highlighting its importance in drug design and discovery.[2] The presence of a

hydroxyl group at the 7-position provides a key site for molecular modifications, allowing for the

exploration of structure-activity relationships and the development of novel therapeutic agents.

This technical guide provides an in-depth overview of the physical and chemical properties of

7-Hydroxy-3,4-dihydrocarbostyril, detailed experimental protocols for its characterization,

and a review of its role as a precursor in key signaling pathways.

Physical and Chemical Properties
The physicochemical properties of 7-Hydroxy-3,4-dihydrocarbostyril are essential for its

handling, characterization, and application in synthetic chemistry. A summary of its key
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properties is presented in the tables below.

General Properties
Property Value Reference

IUPAC Name
7-hydroxy-3,4-dihydro-1H-

quinolin-2-one
[3]

Synonyms

7-Hydroxy-3,4-dihydro-2(1H)-

quinolinone, 3,4-Dihydro-7-

hydroxy-2(1H)-quinolinone,

Aripiprazole Impurity A

[3][4][5]

CAS Number 22246-18-0 [4][6]

Molecular Formula C₉H₉NO₂ [5]

Molecular Weight 163.17 g/mol [3][5][6]

Appearance Solid [6]

Quantitative Physicochemical Data
Property Value Reference

Melting Point 233-237 °C [6]

Boiling Point (Predicted) 403.7 ± 45.0 °C

pKa (Predicted) 9.60 ± 0.20

Solubility
DMSO: 32 mg/mL (196.11

mM)
[7]

XLogP3 0.7 [3]

Hydrogen Bond Donor Count 2 [3]

Hydrogen Bond Acceptor

Count
2 [3]

Topological Polar Surface Area 49.3 Å² [3]
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Experimental Protocols
Detailed experimental methodologies are crucial for the accurate characterization and

synthesis of 7-Hydroxy-3,4-dihydrocarbostyril. This section outlines protocols for its

synthesis and the determination of its key physical and chemical properties.

Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril
A common method for the synthesis of 7-Hydroxy-3,4-dihydrocarbostyril involves an

intramolecular Friedel-Crafts alkylation reaction.[2]

Materials:

m-Aminophenol

Sodium bicarbonate

Ethyl acetate

3-Chloropropionyl chloride

Aluminum chloride (AlCl₃)

N,N-dimethylacetamide (DMAC)

Methanol

Activated carbon

Sodium hydroxide (NaOH) solution (47%)

3% Sodium hydrosulfite (Na₂S₂O₄) aqueous solution

Procedure:

Preparation of 3-chloro-N-(3-hydroxyphenyl)propionamide: To a mixture of m-aminophenol

and sodium bicarbonate, add ethyl acetate as a solvent. While stirring at room temperature,

add 3-chloropropionyl chloride dropwise to the mixture. The reaction is typically stirred for 4

hours to yield the intermediate, 3-chloro-N-(3-hydroxyphenyl)propionamide.[8]
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Intramolecular Friedel-Crafts Alkylation: In a reaction vessel, combine the 3-chloro-N-(3-

hydroxyphenyl)propionamide intermediate with aluminum chloride and N,N-

dimethylacetamide. The molar ratio of the intermediate to aluminum chloride to DMAC is

typically 1:3-4:0.4-0.6.[8]

Reaction and Work-up: Heat the reaction mixture to 140-150 °C for 5-6 hours.[8] After the

reaction is complete, the mixture is cooled, and the crude product is obtained.

Purification: Dissolve the crude product in methanol under heating and reflux. Neutralize the

solution by adding 47% NaOH solution dropwise. Filter the solution while hot. Add activated

carbon to the filtrate and reflux for 30 minutes. Filter the mixture again while hot. To the

resulting filtrate, add a 3% aqueous solution of sodium hydrosulfite dropwise to precipitate

the purified product. The precipitate is then filtered and dried to yield white crystals of 7-
Hydroxy-3,4-dihydrocarbostyril.[8]

Determination of Physical and Chemical Properties
Melting Point Determination: The melting point is determined using a capillary melting point

apparatus. A small amount of the crystalline solid is packed into a thin-walled capillary tube,

which is then placed in the heating block of the apparatus. The sample is heated at a slow,

controlled rate (e.g., 1-2 °C/min) and the temperature range over which the solid melts is

observed and recorded.[2][9][10]

Solubility Determination:

Weigh a precise amount of 7-Hydroxy-3,4-dihydrocarbostyril (e.g., 10 mg) into a vial.

Add a specific volume of the desired solvent (e.g., 1 mL of DMSO) to the vial.

Vortex the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved,

the solubility is greater than the tested concentration. If not, the process can be repeated

with a larger volume of solvent or a smaller amount of solute to determine the saturation

point.[11][12][13][14]

Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400

MHz or higher).[15][16]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium

bromide (KBr) powder and pressing it into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the

solid sample directly onto the ATR crystal.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[17][18][19][20][21]

Mass Spectrometry (MS):

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute an aliquot of this solution to a final concentration of around 10-100 µg/mL.

Introduce the sample into the mass spectrometer via direct infusion or coupled with a

liquid chromatography system (LC-MS).

Acquire the mass spectrum using an appropriate ionization technique, such as

electrospray ionization (ESI).[22][23][24][25][26]

Role in Signaling Pathways
7-Hydroxy-3,4-dihydrocarbostyril is a pivotal precursor in the synthesis of aripiprazole, an

atypical antipsychotic medication.[1] The therapeutic effects of aripiprazole are primarily

attributed to its unique pharmacological profile, acting as a partial agonist at dopamine D₂
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receptors and serotonin 5-HT₁A receptors, and as an antagonist at serotonin 5-HT₂A receptors.

[27][28] Understanding the signaling pathways modulated by these receptors provides insight

into the biological significance of aripiprazole and, by extension, its key synthetic intermediate,

7-Hydroxy-3,4-dihydrocarbostyril.

Dopamine D₂ Receptor Signaling Pathway
Aripiprazole's partial agonism at the D₂ receptor allows it to act as a "dopamine stabilizer." In

conditions of excessive dopamine, it acts as an antagonist, while in low dopamine states, it

exhibits agonist properties.[27] The D₂ receptor is a G-protein coupled receptor (GPCR) that

primarily couples to the Gαi/o subunit.

Aripiprazole
(from 7-Hydroxy-3,4-
dihydrocarbostyril)

Dopamine D2 ReceptorPartial Agonist Gi/o ProteinActivates Adenylyl CyclaseInhibits cAMPconverts ATP to Protein Kinase AActivates Modulation of
Neuronal Excitability

Phosphorylates
Targets

Click to download full resolution via product page

Dopamine D₂ Receptor Signaling Pathway

Serotonin 5-HT₁A Receptor Signaling Pathway
Aripiprazole's partial agonism at the 5-HT₁A receptor is thought to contribute to its anxiolytic

and antidepressant effects.[1] Similar to the D₂ receptor, the 5-HT₁A receptor is a Gi/o-coupled

GPCR that inhibits adenylyl cyclase.

Serotonin 5-HT₁A Receptor Signaling Pathway

Serotonin 5-HT₂A Receptor Signaling Pathway
Aripiprazole acts as an antagonist at 5-HT₂A receptors, which may contribute to its

antipsychotic efficacy and a lower incidence of extrapyramidal side effects.[27] The 5-HT₂A

receptor is coupled to the Gq/11 signaling pathway.

Serotonin 5-HT₂A Receptor Signaling Pathway

Conclusion
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7-Hydroxy-3,4-dihydrocarbostyril is a molecule of considerable importance in the field of

medicinal chemistry, primarily due to its role as a key building block for the synthesis of

aripiprazole and other potential therapeutic agents. Its well-defined physical and chemical

properties, coupled with established synthetic routes, make it a valuable compound for

researchers and drug development professionals. A thorough understanding of its

characteristics and its relationship to the signaling pathways modulated by its derivatives is

essential for the continued development of novel and effective treatments for a range of

neurological and psychiatric disorders. This guide provides a comprehensive foundation of

knowledge to support these ongoing research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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